An In-depth Technical Guide to 3-Heptanone: Chemical Properties and Structure
An In-depth Technical Guide to 3-Heptanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-Heptanone. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this versatile ketone. This document includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and synthetic pathways.
Chemical Structure and Identification
3-Heptanone, also known as ethyl butyl ketone, is a seven-carbon aliphatic ketone. The carbonyl group is located on the third carbon atom of the heptane (B126788) chain.
IUPAC Name: Heptan-3-one[1] Synonyms: Ethyl butyl ketone, Butyl ethyl ketone[2] CAS Number: 106-35-4[1][2] Molecular Formula: C₇H₁₄O[1][2] InChI Key: NGAZZOYFWWSOGK-UHFFFAOYSA-N
Below is a diagram illustrating the chemical structure of 3-Heptanone.
Caption: Chemical structure of 3-Heptanone.
Physicochemical Properties
3-Heptanone is a colorless liquid with a characteristic fruity, green odor.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, green | [1] |
| Melting Point | -39 °C | [1] |
| Boiling Point | 146-149 °C | [1] |
| Density | 0.812 g/cm³ | [1] |
| Solubility in Water | 1% (20 °C) | [1] |
| Vapor Pressure | 4 mmHg (20 °C) | [1] |
| Flash Point | 41 °C (106 °F) | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of 3-Heptanone.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | t | 2H | -C(=O)-CH₂-CH₂- |
| ~2.3 | q | 2H | -C(=O)-CH₂-CH₃ |
| ~1.5 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.3 | sextet | 2H | -CH₂-CH₂-C(=O)- |
| ~1.0 | t | 3H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~211 | C=O |
| ~45 | -C(=O)-CH₂- |
| ~35 | -C(=O)-CH₂- |
| ~26 | -CH₂-CH₂-CH₃ |
| ~22 | -CH₂-CH₃ |
| ~14 | -CH₂-CH₃ |
| ~8 | -CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1375 | Medium | C-H bend (alkane) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 114 | Moderate | [M]⁺ (Molecular ion) |
| 85 | High | [M - C₂H₅]⁺ |
| 71 | High | [M - C₃H₇]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 3-Heptanone.
Synthesis of 3-Heptanone via Oxidation of 3-Heptanol
This protocol describes the synthesis of 3-Heptanone by the oxidation of 3-Heptanol using a chromium-based oxidizing agent.
Materials:
-
3-Heptanol
-
Sodium dichromate (Na₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium dichromate in water and cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled sodium dichromate solution while stirring. Maintain the temperature below 20 °C.
-
Add 3-Heptanol dropwise to the oxidizing mixture over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure 3-Heptanone.
Caption: Workflow for the synthesis of 3-Heptanone.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of 3-Heptanone purity using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized 3-Heptanone in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the 3-Heptanone peak by its retention time and mass spectrum. The purity can be estimated by the relative area of the 3-Heptanone peak compared to other peaks in the chromatogram.
Applications in Research and Drug Development
3-Heptanone serves as a versatile building block in organic synthesis. Its ketone functionality allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. It is also utilized as a solvent for various resins and in the formulation of fragrances.[1]
Safety and Handling
3-Heptanone is a flammable liquid and should be handled with appropriate safety precautions.[1] It can cause eye irritation and may be harmful if inhaled.[1] Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of 3-Heptanone. The information presented, including the comprehensive data tables and detailed experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
